
1-(5-METHYL-2-PHENYLFURAN-3-CARBONYL)-4-(4-NITROPHENYL)PIPERAZINE
Overview
Description
1-(5-METHYL-2-PHENYLFURAN-3-CARBONYL)-4-(4-NITROPHENYL)PIPERAZINE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-METHYL-2-PHENYLFURAN-3-CARBONYL)-4-(4-NITROPHENYL)PIPERAZINE typically involves multi-step organic reactions. One common method includes:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the phenyl group: The phenyl group is introduced via Friedel-Crafts acylation or alkylation.
Formation of the piperazine ring: The piperazine ring is synthesized through the reaction of ethylenediamine with appropriate dihalides.
Coupling reactions: The final step involves coupling the furan and piperazine derivatives under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(5-METHYL-2-PHENYLFURAN-3-CARBONYL)-4-(4-NITROPHENYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like NaBH4 or LiAlH4.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like NBS for bromination or nucleophiles like amines for substitution.
Major Products
Reduction of the nitro group: 1-(5-METHYL-2-PHENYLFURAN-3-CARBONYL)-4-(4-AMINOPHENYL)PIPERAZINE.
Reduction of the carbonyl group: 1-(5-METHYL-2-PHENYLFURAN-3-METHANOL)-4-(4-NITROPHENYL)PIPERAZINE.
Scientific Research Applications
Chemistry
This compound can be used as a building block in organic synthesis, particularly in the development of new piperazine derivatives with potential biological activities.
Biology
In biological research, it may be used to study the interactions of piperazine derivatives with various biological targets, such as enzymes or receptors.
Medicine
Piperazine derivatives are often explored for their potential therapeutic effects, including antimicrobial, antipsychotic, and anti-inflammatory activities.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-(5-METHYL-2-PHENYLFURAN-3-CARBONYL)-4-(4-NITROPHENYL)PIPERAZINE would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, including:
Receptors: Binding to neurotransmitter receptors to modulate their activity.
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Ion channels: Modulating the activity of ion channels to affect cellular signaling.
Comparison with Similar Compounds
Similar Compounds
1-(2-PHENYLETHYL)-4-(4-NITROPHENYL)PIPERAZINE: Similar structure but with an ethyl
Properties
IUPAC Name |
(5-methyl-2-phenylfuran-3-yl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c1-16-15-20(21(29-16)17-5-3-2-4-6-17)22(26)24-13-11-23(12-14-24)18-7-9-19(10-8-18)25(27)28/h2-10,15H,11-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGTFDZLFVGYUHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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